Product packaging for 2-[2-(3-fluorophenyl)vinyl]-8-quinolinol(Cat. No.:)

2-[2-(3-fluorophenyl)vinyl]-8-quinolinol

Cat. No.: B5444710
M. Wt: 265.28 g/mol
InChI Key: SZKQDIDKTUDYEC-VQHVLOKHSA-N
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Description

2-[2-(3-fluorophenyl)vinyl]-8-quinolinol is a chemical compound of significant interest in biomedical research, particularly in the field of oncology. It belongs to a class of compounds based on the 2-[(E)-2-phenylvinyl]-8-quinolinol core structure, which was identified through a high-throughput cell-based screen as a direct binder and activator of the p53 tumor suppressor protein . The p53 pathway is a critical defense mechanism against cancer, but its function is frequently lost in tumors through mutation or excessive degradation. This compound series offers a potential strategy to reactivate this pathway. The primary researched mechanism of action for this compound core involves direct binding to the p53 protein, with a demonstrated binding affinity (K D ) of approximately 200 nM, as determined by surface plasmon resonance studies . This binding event stabilizes the p53 protein, preventing its degradation and leading to its accumulation within the cell nucleus. Subsequently, stabilized p53 activates the transcription of its downstream target genes, including key mediators of cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX, FAS) . In vitro research on this core structure has shown that treatment leads to reduced viability in cancer cells possessing wild-type p53. While the cytotoxic effect is more pronounced in p53 wild-type cells, the fact that p53-null cells also experience reduced viability suggests the compound may have additional, p53-independent mechanisms of action that contribute to its anti-proliferative activity . This multi-faceted profile makes it a compelling tool for researchers investigating cell death pathways. As a derivative of 8-hydroxyquinoline, this compound shares the characteristic metal-chelating properties of its parent structure, which is known to form stable complexes with various metal ions . This chelation ability may also contribute to its overall biological activity and research utility. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12FNO B5444710 2-[2-(3-fluorophenyl)vinyl]-8-quinolinol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-2-(3-fluorophenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO/c18-14-5-1-3-12(11-14)7-9-15-10-8-13-4-2-6-16(20)17(13)19-15/h1-11,20H/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKQDIDKTUDYEC-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Theoretical Methodologies for Structural and Electronic Characterization of 2 2 3 Fluorophenyl Vinyl 8 Quinolinol

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C, ¹⁹F NMR) for Connectivity Analysis

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for establishing the basic framework of a molecule like 2-[2-(3-fluorophenyl)vinyl]-8-quinolinol.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons on the quinoline (B57606) ring, the vinyl group, and the 3-fluorophenyl ring. The coupling constants (J-values) between adjacent protons are critical for determining their relative positions. For instance, the large coupling constant of the vinyl protons would confirm a trans configuration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the asymmetry of this compound, a distinct signal for each carbon atom is anticipated. The chemical shifts of the carbons are indicative of their hybridization and electronic environment. For example, the carbons of the aromatic rings would appear in the downfield region (typically 110-160 ppm), while the vinyl carbons would have characteristic shifts within this range. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. google.com For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The chemical shift of this fluorine signal is highly sensitive to its electronic environment. Furthermore, coupling between the fluorine and adjacent protons (³JHF) and carbons (nJCF) provides additional structural confirmation.

Expected ¹H and ¹³C NMR Chemical Shift Data for this compound:

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-~155
3~7.4 (d)~122
4~8.1 (d)~136
5~7.5 (d)~118
6~7.2 (t)~129
7~7.1 (d)~110
8-~153
8-OH~9.5 (s, br)-
a-vinyl~7.8 (d, J ≈ 16 Hz)~133
b-vinyl~7.5 (d, J ≈ 16 Hz)~128
1'-~138 (d, J ≈ 3 Hz)
2'~7.6 (d)~115 (d, J ≈ 22 Hz)
3'-~163 (d, J ≈ 245 Hz)
4'~7.1 (t)~117 (d, J ≈ 21 Hz)
5'~7.4 (t)~131 (d, J ≈ 8 Hz)
6'~7.5 (d)~125

Note: 'd' denotes doublet, 't' denotes triplet, 's' denotes singlet, 'br' denotes broad. J values are coupling constants in Hz. The predictions are based on analogous structures and established NMR principles.

Two-Dimensional (2D) NMR Methodologies (COSY, HMQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D spectra and for elucidating complex structural features.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. Cross-peaks in the COSY spectrum connect protons that are scalar coupled, typically over two or three bonds. This is invaluable for tracing out the spin systems of the quinoline and fluorophenyl rings, as well as confirming the connectivity of the vinyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms (¹H-¹³C one-bond correlations). This allows for the direct assignment of carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of whether they are connected through chemical bonds. NOESY is particularly useful for determining the stereochemistry, such as the trans geometry of the vinyl group, by observing cross-peaks between protons that would be spatially proximate in that arrangement.

Solid-State NMR Approaches for Crystalline Forms

For the analysis of crystalline polymorphs or when the compound is insoluble, solid-state NMR (ssNMR) provides invaluable structural information. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of solid samples. Differences in chemical shifts observed in the solid-state compared to the solution-state can reveal information about intermolecular interactions and packing effects in the crystal lattice.

Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the parent ion, thereby confirming the molecular formula of this compound (C₁₇H₁₂FNO).

Expected HRMS Data:

Calculated m/z for [M+H]⁺ (C₁₇H₁₃FNO⁺): 266.0976

Found: An experimental value very close to the calculated mass would be expected.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information and allows for the elucidation of fragmentation pathways. For this compound, characteristic fragmentation patterns would be expected.

Plausible Fragmentation Pathways:

Cleavage of the vinyl bond: This would lead to the formation of ions corresponding to the quinolinol and fluorophenylvinyl moieties.

Loss of small neutral molecules: Fragmentation could involve the loss of molecules such as CO, HCN, or C₂H₂ from the quinoline ring system.

Fries rearrangement-type fragmentations: These are also possible under MS conditions.

Hypothetical Key Fragment Ions in the MS/MS Spectrum of [M+H]⁺:

m/z (Proposed)Proposed Fragment Structure/Loss
248[M+H - H₂O]⁺
238[M+H - CO]⁺
145[Quinolinol radical cation]⁺
121[Fluorophenylvinyl cation]⁺

This detailed analysis of fragment ions allows for the confirmation of the proposed structure and can help to differentiate it from potential isomers.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis Principles

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying functional groups and probing the conformational landscape of a molecule. These techniques are based on the principle that molecules absorb energy at specific frequencies corresponding to their natural modes of vibration.

Infrared (IR) Spectroscopy involves the absorption of infrared radiation, which excites molecular vibrations that result in a change in the dipole moment of the molecule. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹). Specific functional groups exhibit characteristic absorption bands, making IR spectroscopy an invaluable tool for qualitative analysis. For this compound, key expected vibrational modes include the O-H stretch of the hydroxyl group, C-H stretching of the aromatic and vinylic protons, C=C and C=N stretching within the quinoline and phenyl rings, and the C-F stretching of the fluorophenyl group.

Raman Spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the vibrational modes of the molecule. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. This often means that symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum, are strong in the Raman spectrum.

The combined use of IR and Raman spectroscopy provides a more complete vibrational profile of this compound. By comparing the experimental spectra with theoretical calculations, typically using Density Functional Theory (DFT), a detailed assignment of the observed vibrational bands can be achieved, offering insights into the molecule's conformation.

Representative Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Technique
O-H Stretch3200-3600IR
Aromatic C-H Stretch3000-3100IR, Raman
Vinylic C-H Stretch3010-3095IR, Raman
C=C/C=N Ring Stretching1450-1650IR, Raman
Vinylic C=C Stretch1600-1650IR, Raman
C-O Stretch1260-1380IR
C-F Stretch1000-1400IR, Raman
C-H Out-of-Plane Bending650-1000IR, Raman

Electronic Absorption and Emission Spectroscopy: Methodological Approaches for Spectral Interpretation

Electronic spectroscopy provides crucial information about the electronic structure and photophysical properties of a molecule by probing the transitions between different electronic energy levels.

UV-Visible Absorption Spectroscopy for Electronic Transition Characterization

UV-Visible absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption promotes electrons from a lower energy molecular orbital (typically a bonding π or non-bonding n orbital) to a higher energy anti-bonding orbital (π* or σ*). The resulting spectrum is a plot of absorbance versus wavelength.

For conjugated systems like this compound, the most significant electronic transitions are typically π → π* transitions, which are generally intense and occur at longer wavelengths due to the extended delocalization of electrons across the styrylquinoline backbone. The presence of the hydroxyl and fluoro substituents can modulate the energy of these transitions, leading to shifts in the absorption maxima (λmax). The position, intensity, and shape of the absorption bands can be influenced by the solvent polarity, providing insights into the nature of the electronic transitions and the ground-state electronic distribution.

Fluorescence and Phosphorescence Spectroscopy for Luminescence Characterization Principles

Luminescence spectroscopy measures the emission of light from a molecule after it has been electronically excited.

Fluorescence Spectroscopy investigates the light emitted when a molecule relaxes from its lowest singlet excited state (S₁) to the ground state (S₀). This process is typically rapid, occurring on the nanosecond timescale. The fluorescence spectrum is usually a mirror image of the absorption spectrum and is red-shifted (Stokes shift) due to energy loss in the excited state through vibrational relaxation. The fluorescence quantum yield (the ratio of emitted photons to absorbed photons) and lifetime are key parameters that characterize the efficiency and dynamics of the emission process. For this compound, the extended π-system and the presence of the 8-quinolinol moiety, a known fluorophore, suggest that it is likely to be fluorescent.

Phosphorescence Spectroscopy measures the emission of light from a molecule relaxing from a triplet excited state (T₁) to the singlet ground state (S₀). This transition is spin-forbidden, resulting in much longer emission lifetimes (microseconds to seconds). Phosphorescence is often observed at lower temperatures in rigid media to minimize non-radiative decay pathways. The energy of the T₁ state is lower than the S₁ state, so the phosphorescence spectrum appears at a longer wavelength than the fluorescence spectrum. The detection of phosphorescence can provide information about the triplet state energy levels and intersystem crossing efficiency.

Expected Photophysical Properties of this compound

PropertyExpected ObservationSignificance
UV-Vis Absorption Strong absorption bands in the UV-A or near-visible region.Characterizes the π → π* electronic transitions of the conjugated system.
Fluorescence Emission Emission at a longer wavelength than absorption (Stokes shift).Indicates the potential for use in applications such as organic light-emitting diodes (OLEDs) or fluorescent probes.
Solvatochromism Shifts in absorption and emission maxima with solvent polarity.Provides information on the change in dipole moment upon electronic transition.

X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination Principles

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. It involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities of which are used to calculate an electron density map of the molecule. From this map, the precise positions of all atoms in the crystal lattice can be determined, yielding bond lengths, bond angles, and torsional angles with high precision.

For this compound, SC-XRD would provide unambiguous confirmation of its molecular structure, including the trans or cis configuration of the vinyl group. It would also reveal the planarity of the molecule and the details of intermolecular interactions, such as hydrogen bonding (involving the hydroxyl group and the quinoline nitrogen) and π-π stacking, which govern the crystal packing.

Powder X-ray Diffraction for Polymorphism and Crystal Structure Analysis

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, which consists of a large number of randomly oriented crystallites. The sample is scanned with an X-ray beam, and the detector records the diffraction angles at which constructive interference occurs, resulting in a diffractogram of intensity versus diffraction angle (2θ).

While PXRD does not provide the detailed atomic coordinates that SC-XRD does, it serves as a valuable fingerprint for a specific crystalline phase. It is particularly useful for identifying different crystalline forms (polymorphs) of a compound, which can have different physical properties. The PXRD pattern can also be used to assess the purity of a crystalline sample and can be compared to a pattern calculated from single-crystal data to confirm bulk identity.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable to chiral derivatives or conformations)

The application of chiroptical spectroscopy, such as Circular Dichroism (CD), to this compound is fundamentally dependent on the presence of chirality in the molecular structure. As a technique, CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption provides unique information about the three-dimensional arrangement of atoms, making it a powerful tool for stereochemical assignment.

For the parent compound this compound, chirality is not inherent in its primary structure. Therefore, the use of chiroptical spectroscopy would be relevant only under specific circumstances:

Synthesis of Chiral Derivatives: If chiral centers are introduced into the molecule, for instance, by the addition of chiral substituents to the quinoline or phenyl rings, the resulting enantiomers or diastereomers would be distinguishable by CD spectroscopy. Each stereoisomer would produce a unique CD spectrum, and in the case of enantiomers, their spectra would be mirror images of each other. chiralabsxl.com

Existence of Stable Chiral Conformations (Atropisomers): If rotation around a single bond in the molecule is sufficiently hindered, it could lead to the existence of stable, non-interconverting conformers that are mirror images of each other (atropisomers). These atropisomers are chiral and would, therefore, be CD-active.

Principles of Stereochemical Assignment:

Should chiral derivatives or conformations of this compound be developed, the stereochemical assignment would typically proceed as follows:

Experimental Measurement: The CD spectra of the separated enantiomers or diastereomers would be recorded. The sign (positive or negative) and intensity of the Cotton effects (the characteristic peaks in a CD spectrum) at specific wavelengths would be documented.

Comparison with Known Standards: One of the primary methods for assigning absolute configuration is to compare the experimental CD spectrum with that of a closely related molecule whose absolute stereochemistry has been unequivocally determined, often through X-ray crystallography. chiralabsxl.com

Theoretical Calculation: In the absence of suitable reference compounds, quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectrum for a given absolute configuration (e.g., R or S). The calculated spectrum is then compared with the experimental spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

Hypothetical Chiroptical Data:

While no specific chiroptical data for chiral derivatives of this compound are available in the current scientific literature, the table below illustrates the type of data that would be generated in such a study for a hypothetical pair of enantiomers, designated as Enantiomer A and Enantiomer B.

ParameterEnantiomer AEnantiomer B
Wavelength of Maximum Absorption (λmax) 290 nm290 nm
Molar Ellipticity ([θ]) at λmax +1.5 x 10⁴ deg·cm²·dmol⁻¹-1.5 x 10⁴ deg·cm²·dmol⁻¹
Wavelength of Second Cotton Effect 320 nm320 nm
Molar Ellipticity ([θ]) at Second Cotton Effect -0.8 x 10⁴ deg·cm²·dmol⁻¹+0.8 x 10⁴ deg·cm²·dmol⁻¹
Assigned Absolute Configuration (Hypothetical) RS

This table is illustrative and does not represent experimentally determined data for this compound.

The mirror-image relationship between the molar ellipticity values for Enantiomer A and Enantiomer B is characteristic of an enantiomeric pair. chiralabsxl.com The definitive assignment of R or S configuration would require correlation with theoretical calculations or an empirical comparison with a known standard.

Quantum Chemical and Computational Investigations of 2 2 3 Fluorophenyl Vinyl 8 Quinolinol

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

DFT has become a standard method for investigating the electronic structure of molecules, offering a balance between computational cost and accuracy. nih.gov For a molecule like 2-[2-(3-fluorophenyl)vinyl]-8-quinolinol, DFT calculations are instrumental in understanding its fundamental properties.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would involve exploring different possible conformations, particularly around the rotatable single bonds of the vinyl linker.

The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles. For instance, the planarity of the molecule can significantly influence its electronic properties. In styrylquinoline derivatives, the degree of planarity between the quinoline (B57606) and the phenyl ring is a key factor. nih.gov While 2-styrylquinolines tend to have planar skeletons, the presence of substituents can introduce distortions. nih.gov

Illustrative Optimized Geometry Parameters for this compound

ParameterBond/AngleIllustrative Value
Bond LengthC(vinyl)-C(vinyl)~1.34 Å
C(quinoline)-C(vinyl)~1.47 Å
C(vinyl)-C(phenyl)~1.48 Å
C-F~1.35 Å
Bond AngleC(quinoline)-C(vinyl)-C(vinyl)~125°
C(vinyl)-C(vinyl)-C(phenyl)~126°
Dihedral AngleC(quinoline)-C(vinyl)-C(vinyl)-C(phenyl)~5-15°

Note: These values are illustrative and represent typical bond lengths and angles for similar structures. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Electronic Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and optical properties. nih.gov

For this compound, the HOMO is expected to be primarily localized on the electron-rich 8-hydroxyquinoline (B1678124) moiety and the vinyl bridge, which act as the primary electron donor. The LUMO, on the other hand, would likely be distributed over the quinoline ring and the vinyl linker, with some contribution from the fluorophenyl group. The fluorine substituent, being electron-withdrawing, can influence the energy of the LUMO. In related fluorophenyl-substituted quinoline complexes, it has been observed that such substituents can lower the LUMO energy. elsevierpure.com

Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Primary Localization
HOMO-5.808-hydroxyquinoline, vinyl bridge
LUMO-2.50Quinoline, vinyl bridge, fluorophenyl ring
HOMO-LUMO Gap3.30-

Note: These energy values are illustrative and can vary depending on the level of theory and basis set used in the calculation.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution

The Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The ESP is plotted on the molecule's electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, typically associated with lone pairs of electrons and regions susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating areas of electron deficiency and susceptibility to nucleophilic attack.

In this compound, the most negative potential (red) would be expected around the oxygen and nitrogen atoms of the 8-hydroxyquinoline ring. The hydrogen of the hydroxyl group would exhibit a region of positive potential (blue). The fluorine atom on the phenyl ring would also contribute to a region of negative potential due to its high electronegativity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

DFT calculations can predict various spectroscopic properties with a good degree of accuracy, aiding in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts, when compared with experimental data, can confirm the molecular structure. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies can help in assigning the peaks observed in experimental Infrared (IR) and Raman spectra. Characteristic vibrational modes for this compound would include the O-H stretch, C=C stretching of the vinyl group and aromatic rings, and the C-F stretch. nih.gov

Electronic Transitions: The prediction of electronic transitions falls under the purview of TD-DFT, which will be discussed in the next section.

Illustrative Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch~3400
Aromatic C-H stretch~3100-3000
C=C stretch (vinyl)~1620
C=C stretch (aromatic)~1600-1450
C-F stretch~1250

Note: These frequencies are illustrative and are typically scaled to account for anharmonicity and other systematic errors in the calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Electronic Structure

To understand the photophysical properties of this compound, such as its absorption and emission characteristics, it is necessary to investigate its electronic excited states. TD-DFT is a widely used computational method for this purpose. elsevierpure.com

Analysis of Singlet and Triplet Excited States and Their Characteristics

TD-DFT calculations provide information about the energies of various singlet and triplet excited states, as well as the oscillator strengths for transitions from the ground state to the singlet excited states. The oscillator strength is a measure of the probability of an electronic transition, with higher values indicating more intense absorption peaks in the UV-visible spectrum.

For this compound, the lowest energy singlet excited state (S₁) is likely to arise from a HOMO to LUMO transition, which would have a significant π-π* character. The nature of this transition, including the charge transfer characteristics, can be analyzed by examining the molecular orbitals involved. The calculations can also predict the energies of triplet excited states (e.g., T₁), which are important for understanding processes like phosphorescence and intersystem crossing.

Illustrative TD-DFT Results for this compound

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₁3.104000.85HOMO → LUMO (95%)
S₂3.543500.15HOMO-1 → LUMO (70%)
T₁2.25551-HOMO → LUMO (98%)

Note: These are illustrative values. The actual results would depend on the specific functional and basis set employed in the TD-DFT calculation.

Characterization of Electronic Transitions and Absorption Spectrum Simulation

The electronic absorption spectrum of this compound is expected to be characterized by transitions involving the extended π-conjugated system. nih.gov Time-dependent density functional theory (TD-DFT) is a principal computational method for predicting electronic absorption spectra. bohrium.comnih.gov For similar 2-styryl-8-hydroxyquinoline derivatives, the absorption spectra are typically dominated by π→π* electronic transitions. researchgate.net

The introduction of the styryl group at the 2-position of the 8-hydroxyquinoline core extends the π-conjugation, which generally leads to a bathochromic (red) shift in the absorption maxima compared to the parent 8-hydroxyquinoline. nih.gov The electronic transitions can be assigned to different parts of the molecule. The lower energy absorption bands are often associated with the entire conjugated system, while higher energy bands may correspond to local excitations within the quinoline or the substituted phenyl ring. researchgate.net

Computational simulations using TD-DFT can provide detailed information about the nature of these transitions, including the orbitals involved and the oscillator strengths, which relate to the intensity of the absorption bands. For a molecule like this compound, the key transitions would likely involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are expected to be delocalized across the π-system of the molecule.

Table 1: Predicted Electronic Transitions for a Representative 2-Styryl-8-hydroxyquinoline Derivative

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13850.85HOMO → LUMO (π→π)
S0 → S23200.25HOMO-1 → LUMO (π→π)
S0 → S32950.15HOMO → LUMO+1 (π→π*)

Investigation of Intramolecular Charge Transfer (ICT) Phenomena and Solvatochromic Effects

The presence of electron-donating (the hydroxyl group) and electron-withdrawing (the quinoline nitrogen and the fluorophenyl group) moieties in this compound suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. researchgate.netnih.gov In the excited state, electron density can shift from the electron-rich portion of the molecule to the electron-deficient portion. This phenomenon is often associated with a significant change in the dipole moment between the ground and excited states. researchgate.net

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key indicator of ICT. bohrium.comresearchgate.net A bathochromic shift (to longer wavelengths) in the emission spectrum with increasing solvent polarity is often observed for compounds exhibiting ICT, indicating that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. researchgate.net Computational methods, particularly TD-DFT combined with polarizable continuum models (PCM), can be used to simulate the effect of different solvents on the electronic spectra and to quantify the change in dipole moment upon excitation. bohrium.comresearchgate.net

Studies on similar 2-styrylquinoline (B1231325) derivatives have shown that the extent of solvatochromism can be influenced by the nature and position of substituents on the styryl ring. researchgate.net A fluorine atom at the meta position of the phenyl ring is expected to have a moderate electron-withdrawing effect, which could influence the ICT characteristics of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide insights into the electronic properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the molecule in a more realistic environment, such as in solution or at an interface. researchgate.netdaneshyari.com

Conformational Dynamics in Solution and at Interfaces

The vinyl linker in this compound allows for conformational flexibility, particularly rotation around the single bonds. MD simulations can be used to explore the conformational landscape of the molecule in different solvents. scielo.brnih.gov These simulations can reveal the preferred conformations and the energy barriers between them. The planarity of the molecule, defined by the dihedral angle between the quinoline and phenyl rings, can significantly impact the extent of π-conjugation and, consequently, the photophysical properties. nih.gov Studies on similar styryl quinolines have shown that substituents can influence this planarity. nih.gov

At interfaces, such as a liquid-solid or liquid-air interface, the conformational behavior of the molecule may differ significantly from that in bulk solution. MD simulations can provide a detailed picture of the orientation and conformation of the molecule at these interfaces.

Solvent-Solute Interactions and Their Influence on Molecular Properties

MD simulations offer a detailed view of the interactions between the solute (this compound) and the surrounding solvent molecules. researchgate.netnih.gov This includes the formation of hydrogen bonds between the hydroxyl group or the quinoline nitrogen and protic solvent molecules. The arrangement of solvent molecules around the solute, known as the solvation shell, can be characterized. These explicit solvent interactions can have a profound effect on the solute's conformation and electronic properties, which can be further investigated by performing quantum mechanical calculations on representative snapshots from the MD trajectory (QM/MM methods).

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to partition a molecule into atomic basins and to characterize the chemical bonds. nih.govresearchgate.netpitt.edu By analyzing the topological properties of the electron density at bond critical points (BCPs), one can classify interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).

For this compound, QTAIM analysis can be used to:

Characterize the nature of the intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen.

Analyze the covalent bonds within the π-conjugated system to understand the degree of bond delocalization.

Investigate weaker non-covalent interactions that may influence the molecular conformation.

Table 2: Representative QTAIM Parameters for an Intramolecular Hydrogen Bond

ParameterValue (a.u.)Interpretation
Electron Density (ρ)0.025Indicates the strength of the interaction.
Laplacian of Electron Density (∇²ρ)+0.080A positive value is characteristic of a closed-shell interaction (hydrogen bond).
Total Energy Density (H)-0.001A small negative value suggests some covalent character.

Note: This table presents typical QTAIM parameters for a moderate intramolecular hydrogen bond and is for illustrative purposes.

Computational Approaches to Acidity/Basicity Prediction and Proton Transfer Mechanisms

The 8-hydroxyquinoline moiety possesses both an acidic proton (on the hydroxyl group) and a basic site (the quinoline nitrogen). Computational methods can be used to predict the pKa values associated with the protonation and deprotonation of the molecule. bogazici.edu.trchemrxiv.org This is often done by calculating the free energy change of the deprotonation reaction in solution, typically using a thermodynamic cycle and a continuum solvation model.

Furthermore, computational studies can elucidate the mechanism of proton transfer, particularly excited-state intramolecular proton transfer (ESIPT). researchgate.netnih.govrsc.org In 8-hydroxyquinoline and its derivatives, upon photoexcitation, the acidity of the hydroxyl group and the basicity of the quinoline nitrogen can increase, facilitating the transfer of the proton from the oxygen to the nitrogen. nih.gov This process leads to the formation of a keto-tautomer, which often has distinct photophysical properties, such as a large Stokes shift in its fluorescence. rsc.org

Potential energy surfaces for the ground and excited states can be calculated as a function of the proton transfer coordinate to determine the energy barriers and the relative stability of the enol and keto forms. nih.govresearchgate.net These calculations can predict whether ESIPT is a favorable process for this compound and how the fluorine substituent might influence the reaction dynamics.

Coordination Chemistry and Metal Ion Complexation Mechanisms of 2 2 3 Fluorophenyl Vinyl 8 Quinolinol

Chelation Modes and Ligand Binding Strategies

The chelation of metal ions by 2-[2-(3-fluorophenyl)vinyl]-8-quinolinol is primarily governed by the 8-hydroxyquinoline (B1678124) core, which is a well-established bidentate chelating agent. The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group act as donor atoms, forming a stable five-membered chelate ring with a metal ion.

Bidentate Coordination: The most common and stable mode of coordination for 8-hydroxyquinoline and its derivatives is bidentate, involving the nitrogen of the quinoline ring and the oxygen of the deprotonated hydroxyl group. This results in the formation of a stable five-membered ring with the metal ion. It is anticipated that this compound will predominantly act as a bidentate ligand in a similar fashion.

Monodentate Coordination: While less common, monodentate coordination is a possibility under specific conditions, such as in strongly acidic solutions where the hydroxyl group remains protonated, or with metal ions that have a strong preference for a single donor atom. In such cases, coordination could occur through either the quinoline nitrogen or the hydroxyl oxygen.

Polydentate Coordination: The structure of this compound does not inherently favor polydentate coordination beyond bidentate chelation. The vinyl and fluorophenyl groups are not positioned to participate directly in the chelation with the same metal center. However, the possibility of the fluorophenyl group's fluorine atom participating in intermolecular interactions or bridging between metal centers in the solid state cannot be entirely ruled out, though this would be a weaker interaction.

Coordination Mode Donor Atoms Chelate Ring Size Anticipated Stability
BidentateQuinoline N, Hydroxyl O5-memberedHigh
Monodentate (N)Quinoline N-Low
Monodentate (O)Hydroxyl O-Low

The substituents at the 2-position of the 8-quinolinol ring can significantly modulate the ligand's electronic and steric properties, thereby influencing its chelation affinity and selectivity for different metal ions.

Steric Effects: The presence of the bulky 2-[2-(3-fluorophenyl)vinyl] substituent can introduce steric hindrance around the nitrogen donor atom. This steric hindrance can influence the coordination geometry of the resulting metal complexes and may impart a degree of selectivity for metal ions with specific coordination preferences and ionic radii. For instance, it might favor the formation of complexes with geometries that can accommodate the bulky substituent, such as tetrahedral or distorted octahedral arrangements.

Stoichiometric Complex Formation and Reaction Pathways

The formation of metal complexes with this compound is expected to follow reaction pathways similar to those of other 8-hydroxyquinoline derivatives, typically involving the deprotonation of the hydroxyl group and subsequent coordination of the metal ion.

The synthesis of metal complexes with this compound can generally be achieved by reacting a soluble salt of the desired metal with a solution of the ligand in an appropriate solvent. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the ligand's hydroxyl group. The stoichiometry of the resulting complex is frequently 1:2 (metal:ligand), leading to the formation of neutral M(L)₂ complexes for divalent metal ions. For some metals, other stoichiometries and the inclusion of solvent molecules (e.g., water) in the coordination sphere can lead to octahedral geometries.

A general synthetic route can be represented as: Mⁿ⁺ + n(HL) → M(L)ₙ + nH⁺ Where M is the metal ion, and HL represents the neutral this compound ligand.

Metal Ion Typical Stoichiometry (Metal:Ligand) Potential Geometry
Cu(II)1:2Square Planar
Co(II)1:2Octahedral (with coordinated water)
Ni(II)1:2Octahedral (with coordinated water)
Zn(II)1:2Tetrahedral or Octahedral
Al(III)1:3Octahedral

Nature of the Metal Ion: The lability of the solvent molecules in the metal ion's coordination sphere will play a crucial role. More labile metal ions will generally react faster.

pH of the Solution: The pH will determine the extent of deprotonation of the ligand, with the anionic form being the reactive species.

Solvent: The coordinating ability of the solvent can affect the reaction rate.

Steric Hindrance: The bulky substituent on the ligand may slow down the rate of complex formation compared to unsubstituted 8-hydroxyquinoline.

Investigation of Metal-Ligand Bonding Interactions and Electronic Structure of Complexes

The bonding between the metal ion and 2-[2-(3-fluorophenyl)vinyl]-8

Quantum Chemical Characterization of Metal Complexes (e.g., spin states, magnetic properties from first principles)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and magnetic properties of metal complexes with this compound. These computational methods provide insights into the spin states and magnetic behavior of the complexes, which are governed by the d-electron configuration of the metal ion and the ligand field environment.

For transition metal complexes of this ligand, the spin state is a crucial property. In an octahedral environment, the d-orbitals split into two energy levels: the lower-energy t2g set and the higher-energy eg set. The distribution of electrons in these orbitals determines whether a complex is high-spin or low-spin. This is dependent on the relative magnitudes of the crystal field splitting energy (Δo) and the spin-pairing energy (P).

High-spin complexes arise when Δo < P, leading to the maximum number of unpaired electrons.

Low-spin complexes are formed when Δo > P, resulting in the pairing of electrons in the lower t2g orbitals before occupying the eg orbitals.

The magnetic properties of these complexes are a direct consequence of their spin states. Paramagnetic complexes possess unpaired electrons and are attracted to an external magnetic field, while diamagnetic complexes have all their electrons paired and are weakly repelled by a magnetic field. The spin-only magnetic moment (μs.o.) can be estimated using the following formula:

μs.o. = √[n(n+2)]

where 'n' is the number of unpaired electrons.

Table 1: Predicted Magnetic Properties of Hypothetical Octahedral Complexes of this compound

Metal Iond-Electron ConfigurationPredicted Spin State (Weak Field)Number of Unpaired Electrons (n)Predicted Spin-Only Magnetic Moment (μs.o.) in Bohr Magnetons (BM)
Cr(III)Low Spin33.87
Mn(II)d⁵High Spin55.92
Fe(III)d⁵High Spin55.92
Fe(II)d⁶High Spin44.90
Co(II)d⁷High Spin33.87
Ni(II)d⁸-22.83
Cu(II)d⁹-11.73
Zn(II)d¹⁰Diamagnetic00

Note: This table presents predicted values based on general principles of coordination chemistry. The actual spin state can be influenced by the specific ligand field strength.

Ligand Field Theory and Crystal Field Theory Applications to Complexes

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are theoretical models used to describe the electronic structure of transition metal complexes. CFT treats the ligands as point charges that create an electrostatic field, causing the degeneracy of the metal d-orbitals to be lifted. LFT is a more advanced model that incorporates aspects of molecular orbital theory, considering the covalent nature of metal-ligand bonds.

In the context of complexes with this compound, these theories can be applied to explain their spectroscopic and magnetic properties. The 8-quinolinol moiety typically acts as a bidentate ligand, leading to the formation of octahedral or square planar geometries depending on the metal ion and stoichiometry.

For an octahedral complex, the five d-orbitals split into the t2g (dxy, dxz, dyz) and eg (dz², dx²-y²) sets, separated by the ligand field splitting parameter, Δo (or 10Dq). The magnitude of Δo depends on the metal ion, its oxidation state, and the nature of the ligand. The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting. 8-Hydroxyquinoline derivatives are generally considered to be moderately strong field ligands.

The electronic spectra of these complexes are characterized by d-d transitions, where an electron is excited from a lower energy d-orbital to a higher energy d-orbital. The energy of these transitions corresponds to the ligand field splitting parameter. For example, in a d¹ system, the single absorption band corresponds to the t2g → eg transition, and its energy is equal to Δo.

While specific ligand field parameters for this compound are not documented, values can be estimated by comparison with other 8-hydroxyquinoline derivatives. The fluorine substituent on the phenyl ring may have a modest electronic influence on the ligand field strength.

Photophysical and Excited State Dynamics of Metal-Organic Complexes

The metal-organic complexes of this compound are expected to exhibit interesting photophysical properties owing to the extended π-conjugation of the ligand and the potential for charge transfer interactions with the metal center.

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) State Analysis

Charge transfer transitions are a key feature in the electronic spectra of many transition metal complexes. These transitions involve the movement of an electron between molecular orbitals that are primarily localized on the metal and those primarily localized on the ligand.

Metal-to-Ligand Charge Transfer (MLCT): In MLCT transitions, an electron is excited from a metal-centered d-orbital to a vacant ligand-based π* orbital. These transitions are more likely to occur when the metal is in a low oxidation state (electron-rich) and the ligand possesses low-lying empty orbitals. The 2-styryl-8-quinolinol framework provides an extensive π-system with accessible π* orbitals, making MLCT transitions plausible with suitable metal ions like Ru(II) or Re(I). The energy of the MLCT band is related to the difference in energy between the metal d-orbitals and the ligand π* orbitals.

Ligand-to-Metal Charge Transfer (LMCT): LMCT transitions involve the excitation of an electron from a filled ligand-based orbital to a vacant or partially filled metal d-orbital. This process is favored when the metal is in a high oxidation state (electron-poor) and the ligand has high-energy lone pair or π-orbitals. For complexes of this compound with metals like Fe(III) or Cu(II), LMCT transitions are possible.

The analysis of these charge transfer states is crucial for understanding the photoluminescent properties of the complexes. The nature of the lowest energy excited state, whether it is a d-d state, an intraligand (π-π*) state, or a charge transfer state, determines the emission characteristics of the complex.

Energy Transfer and Luminescence Quenching Mechanisms within Complexes

The luminescence of metal complexes of this compound can be influenced by various energy transfer and quenching processes.

Energy Transfer: In complexes containing multiple chromophoric units, energy transfer can occur from one part of the molecule to another. For instance, in lanthanide complexes, the organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.

Luminescence Quenching: The emission intensity of a luminescent complex can be reduced or "quenched" by several mechanisms:

Non-radiative decay: The excited state can return to the ground state through non-radiative pathways, such as vibrational relaxation, dissipating energy as heat.

Quenching by d-d states: In transition metal complexes, low-lying, non-emissive d-d excited states can provide a pathway for the deactivation of the emissive state (often a MLCT or ligand-centered state), leading to quenching of luminescence. This is a common phenomenon in many first-row transition metal complexes.

Concentration quenching: At high concentrations, interactions between excited molecules can lead to the formation of non-emissive excimers or exciplexes, resulting in decreased luminescence.

Quenching by external species: Molecules in the surrounding environment, such as oxygen, can interact with the excited state and promote non-radiative decay.

Studies on zinc(II) complexes of other 2-styryl-8-hydroxyquinoline derivatives have shown that these complexes can be highly luminescent. researchgate.net Since Zn(II) has a filled d-shell (d¹⁰), quenching by d-d states is not possible, often leading to bright ligand-based fluorescence or phosphorescence.

Reactivity and Stability of Metal Chelates Under Varying Conditions and Redox Potentials

The stability of metal chelates of this compound is a critical factor determining their potential applications. The stability is influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of competing ligands.

The formation of a metal complex with this ligand can be represented by the following equilibrium:

Mn+ + L- ⇌ ML(n-1)+

The stability of the complex is quantified by the formation constant (Kf) or stability constant (β). A large value of Kf indicates a stable complex. The stability of 8-hydroxyquinoline complexes is generally high due to the chelate effect. The stability of complexes with divalent metal ions often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The pH of the solution plays a crucial role in the stability of these complexes. At low pH, the hydroxyl group of the ligand is protonated, preventing coordination to the metal ion. As the pH increases, the hydroxyl group deprotonates, favoring complex formation. However, at very high pH, metal ions may precipitate as hydroxides, competing with the complexation reaction.

Redox Potentials: The redox potential of a metal complex is a measure of its tendency to gain or lose electrons. The coordination of a ligand to a metal ion can significantly alter its redox potential compared to the free aqua ion. The stabilization of a particular oxidation state by the ligand will be reflected in the redox potential. For example, if the ligand preferentially binds to the higher oxidation state of a metal, the redox potential for the M(n+1)+/Mn+ couple will become more negative (i.e., the higher oxidation state is stabilized).

The redox properties of complexes of this compound can be studied using electrochemical techniques such as cyclic voltammetry. While specific data for this compound is scarce, studies on similar 8-hydroxyquinoline derivatives have shown that the redox potentials are sensitive to the substituents on the ligand. nih.gov The electron-withdrawing nature of the fluorine atom in the 3-fluorophenyl group is expected to have an electronic effect on the metal center, which could be reflected in the redox potential of the complex.

Research on Photophysical Properties of this compound Remains Limited

The synthesis of the acetate (B1210297) derivative is reported to proceed via a reaction between 2-methyl-8-hydroxyquinaldine and 3-fluorobenzaldehyde (B1666160). nih.gov However, the subsequent de-acetylation to yield this compound and the study of its inherent photophysical characteristics are not described in the available literature.

While the broader family of quinoline derivatives is known for its interesting photophysical properties, including applications in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors, these general characteristics cannot be specifically and accurately attributed to the 3-fluorophenyl substituted vinyl-8-quinolinol without direct experimental and theoretical investigation. mdpi.comscielo.br Studies on related compounds often highlight phenomena such as excited-state intramolecular proton transfer (ESIPT), which significantly influences their fluorescence and phosphorescence behavior. rsc.orgnih.govnih.govrsc.org However, the presence and nature of such a process in this compound remain uninvestigated.

Similarly, while solvatochromism—the change in absorption or emission spectra with solvent polarity—is a common feature in quinoline-based dyes, specific experimental or theoretical data on how the photophysical behavior of this compound is affected by its environment are absent from the current body of scientific literature. scielo.brbohrium.com

Furthermore, there is no available research detailing the electronic energy transfer (EET) or charge transfer (CT) dynamics for this particular compound. Consequently, a discussion on potential Förster Resonance Energy Transfer (FRET) mechanisms involving this molecule would be purely speculative.

Photophysical Processes and Excited State Dynamics Exploration in 2 2 3 Fluorophenyl Vinyl 8 Quinolinol

Electronic Energy Transfer (EET) and Charge Transfer (CT) Dynamics

Photoinduced Electron Transfer (PET) Processes

Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a donor to an acceptor moiety within the same or different molecule upon photoexcitation. In the case of 2-[2-(3-fluorophenyl)vinyl]-8-quinolinol, the quinoline (B57606) ring can act as an electron acceptor, while the fluorophenyl group's electron-donating or -withdrawing nature, depending on its position, can influence the likelihood of PET.

Excited State Proton Transfer (ESIPT) Mechanisms

Molecules containing an intramolecular hydrogen bond, such as that between the hydroxyl group and the quinoline nitrogen in 8-hydroxyquinoline (B1678124) derivatives, are potential candidates for Excited State Intramolecular Proton Transfer (ESIPT). Upon excitation, the acidity and basicity of the donor and acceptor groups can change, facilitating the transfer of a proton.

This process leads to the formation of a transient tautomer in the excited state, which often exhibits a large Stokes shift in its fluorescence spectrum. While ESIPT is a known phenomenon in many 8-hydroxyquinoline derivatives, its occurrence and efficiency in this compound would depend on the specific geometry and electronic structure of the excited state. The presence of the styryl group could potentially influence the planarity and hydrogen bonding strength, thereby affecting the ESIPT pathway. For some related systems, ESIPT can be an efficient non-radiative decay channel, leading to quenching of the normal fluorescence. nih.gov

Triplet State Formation and Reactivity Studies

Following photoexcitation to a singlet excited state, the molecule can undergo intersystem crossing (ISC) to a triplet state. The efficiency of this process is influenced by spin-orbit coupling. While organic molecules without heavy atoms typically have low ISC efficiencies, structural features can enhance this process.

The formation of a triplet state is significant as it can lead to phosphorescence (emission from the triplet state) or participate in photochemical reactions, such as energy transfer to molecular oxygen to generate singlet oxygen. Studies on related metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminium(III) (Alq3), have characterized their triplet states, which are crucial for their applications in organic light-emitting diodes (OLEDs). nih.gov For this compound, the triplet state quantum yield and lifetime would be key parameters to determine its potential in applications that rely on triplet-state sensitization.

Table 1: Hypothetical Triplet State Parameters for Styryl-Quinolinol Derivatives

ParameterExpected RangeInfluencing Factors
Triplet Quantum Yield (ΦT)0.1 - 0.5Spin-orbit coupling, presence of heavy atoms, molecular rigidity
Triplet Lifetime (τT)μs - msQuenching by oxygen, solvent effects, molecular structure
Triplet Energy (ET)1.8 - 2.5 eVExtent of π-conjugation, substituent effects

This table presents hypothetical data based on general knowledge of related compounds and is for illustrative purposes only, as specific experimental data for this compound is not available.

Supramolecular Architectures and Self Assembly Principles Involving 2 2 3 Fluorophenyl Vinyl 8 Quinolinol

Design Principles for Non-Covalent Interactions

The predictable nature of non-covalent interactions is the cornerstone of crystal engineering and the design of self-assembling molecular systems. For 2-[2-(3-fluorophenyl)vinyl]-8-quinolinol, several key interactions are expected to direct its assembly into ordered structures.

Hydrogen Bonding and Pi-Stacking Interactions in Crystal Engineering

Hydrogen bonds and π-stacking are among the most influential forces in the crystal packing of aromatic nitrogen heterocycles. In the case of this compound, the 8-hydroxyquinoline (B1678124) core provides primary sites for these interactions.

Pi-Stacking Interactions: The extended π-system, encompassing the quinoline (B57606) and the 3-fluorophenyl rings, is highly susceptible to π–π stacking. These interactions are crucial for the formation of one-, two-, and three-dimensional supramolecular assemblies. nih.gov In related 2-styryl-8-hydroxyquinoline derivatives, π–π stacking has been observed to lead to infinite chains in the crystal lattice. nih.gov The geometry of this stacking (e.g., parallel-displaced or face-to-face) is sensitive to the substituents on the aromatic rings. nih.govrsc.org Theoretical studies on substituted 8-hydroxyquinoline derivatives have quantified the binding energies associated with π–π stacking, confirming their significance in stabilizing supramolecular structures. nih.gov

Interaction TypeTypical Distance (Å)Role in AssemblyReference
Intramolecular O—H⋯NVariablePlanarization of quinoline-hydroxyl moiety nih.gov
Intermolecular O—H⋯N~2.8-3.0Dimer and chain formation nih.govresearchgate.net
π–π Stacking3.3 - 3.8Formation of columns and layers nih.govnih.gov
C—H···π~2.7-3.1Cross-linking of stacked structures nih.gov

Halogen Bonding and Fluorine-Specific Interactions in Self-Assembly

The presence of a fluorine atom on the phenyl ring introduces the possibility of halogen bonding and other fluorine-specific interactions, which are increasingly recognized as powerful tools in crystal engineering.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (forming a "σ-hole") and interacts with a nucleophile. mdpi.com Fluorine is the least likely of the halogens to form strong halogen bonds due to its high electronegativity. However, C–F···X (where X is an electron-rich atom like O or N) and even C–F···π interactions can still act as significant structure-directing forces. In the crystal structure of a related compound, (5-chloroquinolin-8-yl)-2-fluorobenzoate, a short C–Cl···F halogen bond was observed, which, along with C–H···F contacts, directs the formation of chains. mdpi.com This indicates that the fluorine atom in this compound could engage in similar interactions with electronegative atoms or aromatic regions of adjacent molecules.

Fluorine-Specific Interactions: The substitution of hydrogen with fluorine on an aromatic ring has been shown to have a dramatic effect on the strength of other non-covalent interactions, including halogen bonds involving other halogens. nih.govresearchgate.net Fluorine substitution can modulate the electrostatic potential of the aromatic ring, influencing π–π stacking geometries and strengths.

Interaction TypeKey FeaturePotential Impact on StructureReference
Halogen Bond (C-F···N/O)Directional interaction with a nucleophileFormation of specific dimers or chains mdpi.com
C-H···F Hydrogen BondWeak hydrogen bondContributes to overall lattice stability mdpi.com
Fluorine-modulated π-stackingAltered electrostatic potential of the phenyl ringTuning of stacking strength and geometry nih.gov

Metal-Ligand Coordination-Driven Self-Assembly

The 8-hydroxyquinolinate scaffold is a classic and potent bidentate chelating ligand in coordination chemistry, binding to metal ions through its phenolic oxygen and quinoline nitrogen atoms. scirp.orgrroij.comscispace.com This property allows this compound to be a versatile building block for coordination-driven self-assembly.

The reaction of 8-hydroxyquinoline derivatives with various metal ions (e.g., Zn²⁺, Al³⁺, Cu²⁺) leads to the spontaneous formation of well-defined metal-organic complexes with diverse nuclearities and geometries. scirp.orgnih.gov The stoichiometry of the resulting complexes (e.g., 1:1, 1:2, 1:3 metal-to-ligand ratio) depends on the coordination number of the metal ion and the reaction conditions. scispace.com These individual complexes can then serve as nodes, further assembling into larger architectures such as coordination polymers or metal-organic frameworks (MOFs) through weaker intermolecular forces like hydrogen bonding and π-stacking. acs.orgnih.gov Studies on zinc(II) complexes with a trifluorophenyl-containing 8-hydroxyquinolinate ligand have shown the formation of mononuclear, binuclear, and trinuclear structures, which further assemble into complex networks controlled by π–π stacking, C–H···π, and hydrogen-bonding interactions. nih.gov

Formation of Self-Assembled Structures

The same non-covalent interactions that direct crystal packing also govern the behavior of this compound in solution, leading to the formation of various self-assembled structures.

Aggregation and Micelle Formation Mechanisms in Solution

Many planar, π-conjugated molecules, particularly those with poor solubility in certain solvents, tend to aggregate in solution to minimize unfavorable solvent-solute interactions. This process is often accompanied by changes in the photophysical properties of the molecule.

Aggregation-Induced Emission (AIE): Many luminophores suffer from aggregation-caused quenching (ACQ), where their fluorescence is diminished in the aggregated or solid state. nih.govnih.gov However, a class of molecules known as AIE-gens (Aggregation-Induced Emission generators) exhibit enhanced fluorescence upon aggregation. mdpi.com This phenomenon is typically attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. nih.gov Styryl-quinoline derivatives and other similar structures are known to exhibit AIE. researchgate.net For this compound, aggregation in a poor solvent (e.g., a mixture of a good organic solvent and water) would likely restrict the rotation around the vinyl bond and the C-C single bonds, potentially leading to AIE.

The formation of aggregates can range from amorphous clusters to more ordered structures. While true micelle formation requires a distinct amphiphilic character (a hydrophilic head and a long hydrophobic tail), which this compound does not classically possess, the principle of self-assembly driven by solvophobic effects is similar. The aggregation process is a dynamic equilibrium, and the size and morphology of the aggregates can be influenced by factors such as concentration, solvent composition, and temperature.

Nanostructure and Microstructure Development through Directed Assembly

The self-assembly processes of this compound can be harnessed to create a variety of nano- and microstructures with controlled morphology.

From Solution: By carefully controlling the conditions of aggregation (e.g., solvent evaporation rate, solvent-vapor diffusion), it is possible to direct the assembly into specific morphologies such as nanoparticles, nanofibers, nanorods, or thin films. The AIE properties of such compounds are often exploited for applications like bioimaging, where the formation of fluorescent nanoparticles is key. mdpi.com For instance, a Schiff-base derivative incorporating 8-hydroxyquinoline and an AIE-active tetraphenylethene (TPE) group formed a complex with Zn²⁺ that displayed AIE characteristics, with the emission attributed to the formation of J-aggregates and the restriction of intramolecular rotations. researchgate.net

In the Solid State: In the solid state, directed assembly is achieved through crystal engineering. As discussed, the interplay of hydrogen bonding, π-stacking, and halogen bonding will dictate the final three-dimensional crystal lattice. Thin films of related bis(8-hydroxyquinoline) zinc derivatives with a styryl group have been fabricated via spin-coating for use in organic light-emitting diodes (OLEDs), demonstrating that these molecules can be processed into structured solid-state devices. mdpi.com The orientation and packing of the molecules within these films are critical to their electronic and photophysical properties.

Host-Guest Chemistry and Recognition Principles

A fundamental area of supramolecular chemistry, host-guest chemistry, centers on the encapsulation of a smaller molecule (the guest) within the cavity of a larger host molecule. This binding is dictated by the principles of molecular recognition, ensuring high selectivity.

Encapsulation and Inclusion Complex Formation

The ability of this compound to form inclusion complexes with host molecules like cyclodextrins has been a subject of investigation. nih.gov Cyclodextrins, which are macrocyclic oligosaccharides, possess a hydrophobic inner cavity and a hydrophilic exterior, making them suitable hosts for nonpolar guest molecules in aqueous solutions. nih.gov The formation of such complexes is primarily driven by hydrophobic and van der Waals interactions. nih.gov

The encapsulation of this compound within the cavity of a host molecule is influenced by the hydrophobic nature of its fluorophenylvinyl group. This process can be monitored by spectroscopic methods, such as UV-visible and fluorescence spectroscopy, which detect changes in the spectral properties of the guest molecule upon complexation. These changes allow for the determination of the stoichiometry and binding affinity of the resulting inclusion complex.

Table 1: Illustrative Association Constants for Inclusion Complex Formation

Host MoleculeGuest MoleculeAssociation Constant (K) M⁻¹
β-CyclodextrinThis compoundData not available
γ-CyclodextrinThis compoundData not available

Molecular Recognition and Binding Specificity

Molecular recognition governs the selective binding of this compound to specific guests. This selectivity is determined by the compatibility in size, shape, and chemical properties between the host and guest. The 8-hydroxyquinoline moiety is a well-established chelating agent for various metal ions. mdpi.com This intrinsic property allows for the design of selective chemosensors where the binding of a target metal ion can trigger a detectable optical or electrochemical response. The fluorine substituent can further enhance binding specificity through interactions like halogen bonding.

Intermolecular Energy Transfer within Supramolecular Assemblies

Within supramolecular assemblies, individual molecules of this compound can engage in intermolecular energy transfer. researchgate.net This phenomenon, where an excited "donor" molecule transfers its energy to an "acceptor" molecule, is highly dependent on their proximity and mutual orientation, as described by Förster Resonance Energy Transfer (FRET) theory. researchgate.net

In the aggregated state, π-π stacking interactions can bring the aromatic systems of adjacent molecules into close contact, creating pathways for efficient energy migration. nih.gov This characteristic is particularly relevant for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs). nih.gov The controlled self-assembly of these molecules allows for the engineering of the energy transfer pathways to optimize device performance. researchgate.net

Theoretical and Computational Analysis of Supramolecular Interactions and Assembly Pathways

Computational modeling, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, offers profound insights into the non-covalent interactions that direct the self-assembly of this compound. acs.orgnih.govnih.gov These theoretical approaches can quantify the strength of interactions such as hydrogen bonding and π-π stacking. nih.gov

DFT calculations are employed to determine the most stable geometric and electronic configurations of molecular dimers and larger aggregates. acs.org These calculations can predict key structural parameters, such as the optimal distance and arrangement for π-stacking. Molecular dynamics simulations provide a dynamic view of the self-assembly process, revealing the pathways and intermediate states that lead to the formation of stable supramolecular structures.

Table 2: Representative Calculated Interaction Energies for Dimers of 8-Hydroxyquinoline Derivatives

Dimer ConfigurationInteraction Energy (kcal/mol)Predominant InteractionComputational Method
π-stackedData not availableπ-π stackingDFT
Hydrogen-bondedData not availableHydrogen bondingDFT

Strategic Chemical Modifications and Structure Reactivity Relationships of 2 2 3 Fluorophenyl Vinyl 8 Quinolinol

Derivatization at the Quinoline (B57606) Nitrogen and Oxygen Positions

The quinoline core of 2-[2-(3-fluorophenyl)vinyl]-8-quinolinol possesses two primary sites for derivatization: the heterocyclic nitrogen atom and the phenolic oxygen of the 8-hydroxy group. These positions offer opportunities to modulate the compound's electronic, steric, and chelating properties.

The nitrogen atom, being a Lewis base, can be quaternized through reactions with alkyl halides (e.g., methyl iodide) to form quinolinium salts. This modification would introduce a permanent positive charge, significantly altering the molecule's solubility and electronic characteristics. Such a change would likely impact its photophysical properties and its potential as a sensor or imaging agent.

The phenolic hydroxyl group at the 8-position is acidic and can be deprotonated with a suitable base to form a phenoxide. This anion is a potent nucleophile and can undergo O-alkylation or O-acylation. For instance, reaction with an alkyl halide in the presence of a base like potassium carbonate would yield an ether, while reaction with an acyl chloride or anhydride (B1165640) would produce an ester. These modifications would eliminate the hydrogen-bonding capability of the hydroxyl group and would influence the compound's coordination chemistry with metal ions.

Functionalization of the Vinyl Bridge for Polymerization or Further Coupling Reactions

The vinyl bridge in This compound is a key structural element that can be exploited for polymerization or for linking the molecule to other chemical entities. The double bond is susceptible to various addition reactions. For example, halogenation with bromine could introduce vicinal dibromides, which could then undergo further transformations.

More strategically, the vinyl group could serve as a monomer for polymerization. Vinyl-addition polymerization, initiated by radical, cationic, or anionic methods, could lead to the formation of polymers with the quinolinol moiety as a repeating side chain. Such polymers could have interesting optical or metal-chelating properties.

Furthermore, the vinyl bridge could participate in cross-coupling reactions. For instance, if a bromo- or iodo-substituent were present on the vinyl group, it could undergo Suzuki, Heck, or Sonogashira coupling reactions to attach other aromatic or acetylenic groups. This would allow for the construction of more complex, conjugated systems with potentially tailored electronic and photophysical properties.

Substitution Pattern Variations on the Fluorophenyl Moiety

Electronic Effects of Substituents (e.g., Hammett Equation Analysis)

The electronic influence of substituents on the fluorophenyl ring can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene (B151609) derivatives. By synthesizing a series of analogues with different substituents (e.g., -NO₂, -CN, -Cl, -CH₃, -OCH₃) at various positions on the phenyl ring, one could systematically vary the electron-donating or electron-withdrawing nature of the ring.

A hypothetical Hammett analysis for a reaction involving the quinoline nitrogen, for example, would involve plotting the logarithm of the rate or equilibrium constant against the appropriate Hammett substituent constant (σ). The slope of this plot (the reaction constant, ρ) would indicate the sensitivity of the reaction to electronic effects. A positive ρ value would suggest that electron-withdrawing groups accelerate the reaction, while a negative ρ value would indicate that electron-donating groups are favorable.

Table 1: Hypothetical Hammett Substituent Constants for Analogues of this compound

Substituent (X) on Phenyl RingHammett Constant (σ_m)Hammett Constant (σ_p)Predicted Effect on Quinoline Nitrogen Basicity
-NO₂0.710.78Decrease
-CN0.610.70Decrease
-F0.340.06Decrease
-Cl0.370.23Decrease
-H00Baseline
-CH₃-0.07-0.17Increase
-OCH₃0.12-0.27Increase (para), Decrease (meta)

This table presents standard Hammett constants and predicts their likely qualitative effect on the basicity of the quinoline nitrogen based on electronic principles.

Steric Effects of Substituents on Molecular Conformation

The introduction of bulky substituents on the fluorophenyl ring can impose significant steric hindrance, leading to changes in the molecule's preferred conformation. For instance, a large group at the 2-position (ortho to the vinyl bridge) would likely cause a twist in the molecule, disrupting the planarity between the phenyl ring and the quinoline system. This could have a substantial impact on the electronic conjugation and, consequently, the photophysical properties such as absorption and emission wavelengths.

Computational modeling, such as density functional theory (DFT) calculations, could be employed to predict the dihedral angles between the aromatic rings for different substituents. These theoretical predictions could then be correlated with experimentally observed properties.

Mechanistic Studies of Reaction Pathways for Derivatization

Investigating the mechanisms of derivatization reactions is crucial for optimizing reaction conditions and achieving desired selectivity. For the O-alkylation of the 8-hydroxy group, a probable mechanism is an Sₙ2 reaction where the phenoxide ion acts as a nucleophile, attacking an alkyl halide. Kinetic studies could confirm the reaction order with respect to each reactant.

For the quaternization of the quinoline nitrogen, the mechanism is also likely to be Sₙ2. The rate of this reaction would be influenced by the steric accessibility of the nitrogen lone pair and the electronic properties of the quinoline ring system.

Theoretical Prediction of Reactivity and Selectivity in Modified Analogues

Modern computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules. For This compound and its analogues, methods like DFT can be used to calculate various molecular properties that correlate with reactivity.

For example, mapping the electrostatic potential surface could identify the most nucleophilic and electrophilic sites in the molecule. The calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's ability to donate or accept electrons in chemical reactions.

Furthermore, transition state theory can be used to model the energy barriers for different reaction pathways, allowing for the prediction of the most favorable products under kinetic control. For instance, one could computationally compare the activation energies for derivatization at the nitrogen versus the oxygen to predict the selectivity under various conditions.

Systematic Investigation of Electronic and Steric Effects on Chemical Behavior and Coordination Properties

The chemical behavior and coordination capabilities of this compound are intrinsically linked to the electronic and steric characteristics of its constituent parts. The presence of the fluorine atom on the phenyl ring, the vinyl linker, and the 8-quinolinol core creates a unique electronic and spatial environment. A systematic investigation into how modifications of this structure influence its reactivity and ability to form metal complexes is crucial for fine-tuning its properties for various applications.

Steric factors, primarily arising from the spatial arrangement of the phenyl and quinoline rings, play a critical role in the coordination chemistry of this compound. The planarity of the molecule, defined by the dihedral angle between the phenyl and quinoline rings, can be influenced by substituents. nih.gov A more planar conformation can facilitate stronger π-π stacking interactions in the solid state and may influence the pre-organization of the ligand for metal binding. acs.orgnih.gov Conversely, bulky substituents could introduce steric hindrance, potentially distorting the coordination geometry around a metal center. numberanalytics.com

Impact of Substituents on Electronic Properties and Reactivity

To systematically study the electronic effects on the chemical behavior of this compound, derivatives with various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be synthesized. The impact of these substituents on the electronic properties can be quantified using Hammett parameters (σ), which correlate reaction rates and equilibrium constants for reactions of substituted aromatic compounds.

For instance, introducing an EDG, such as a methoxy (B1213986) (-OCH₃) or a methyl (-CH₃) group, on the phenyl ring would be expected to increase the electron density of the π-system. This would, in turn, enhance the basicity of the quinoline nitrogen and decrease the acidity of the 8-hydroxyl group. Conversely, the introduction of a strong EWG, like a nitro (-NO₂) or a cyano (-CN) group, would have the opposite effect, making the quinoline nitrogen less basic and the hydroxyl proton more acidic. These changes in electronic properties directly affect the ligand's ability to donate electrons to a metal center and the stability of the resulting metal complex.

The following interactive table illustrates the predicted electronic effects of various substituents on the phenyl ring of the parent compound.

Substituent (R) at para-positionHammett Parameter (σp)Predicted Effect on Quinoline BasicityPredicted Effect on 8-OH Acidity
-OCH₃-0.27IncreaseDecrease
-CH₃-0.17IncreaseDecrease
-H (Parent)0.00BaselineBaseline
-Cl0.23DecreaseIncrease
-CN0.66DecreaseIncrease
-NO₂0.78DecreaseIncrease

Influence of Steric Hindrance on Coordination Geometry

The steric profile of this compound and its derivatives is a key determinant of their coordination properties. The size and position of substituents can dictate the coordination number and geometry of the resulting metal complexes. numberanalytics.com

For example, the introduction of bulky substituents, such as a tert-butyl group, near the coordination pocket (the nitrogen and hydroxyl group of the 8-quinolinol moiety) could create significant steric hindrance. This could prevent the coordination of larger metal ions or force a distorted coordination geometry. numberanalytics.com In contrast, smaller substituents would have a minimal steric impact.

Studies on related 2-styryl-8-hydroxyquinoline derivatives have shown that substituents on the styryl and quinoline rings can significantly alter the dihedral angle between the aromatic rings. nih.gov For instance, derivatives with an -OH group at the 8th position of the quinoline ring tend to have a non-planar geometry, with larger dihedral angles (ranging from 5.75° to 59.3°). nih.gov In contrast, derivatives with a -NO₂ group at the same position exhibit a more planar geometry with smaller dihedral angles (1.32° to 3.45°). nih.gov This planarity or non-planarity affects the supramolecular architecture, influencing how the molecules pack in a crystal lattice through interactions like π-π stacking. acs.orgnih.gov

The table below provides a hypothetical analysis of how different substituents might affect the steric environment and coordination behavior of this compound.

Substituent PositionSubstituentPredicted Steric HindrancePotential Impact on Coordination
6-position of quinoline-H (Parent)LowUnrestricted coordination
6-position of quinoline-CH₃ModerateMay slightly influence ligand packing
6-position of quinoline-C(CH₃)₃HighCould hinder formation of some complexes
4'-position of phenyl-H (Parent)LowUnrestricted coordination
4'-position of phenyl-FLowPrimarily electronic effect
4'-position of phenyl-BrModerateMay influence dihedral angle

The interplay of these electronic and steric effects ultimately governs the chemical reactivity and coordination chemistry of this compound. A thorough understanding of these relationships is essential for the rational design of new ligands with tailored properties for applications in areas such as catalysis, materials science, and medicinal chemistry. acs.orgnist.gov

Application As a Ligand and Chemical Component in Advanced Synthetic Methodologies and Catalysis

Role as a Ligand in Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often in a liquid solution. The design of ligands is crucial for controlling the reactivity and selectivity of the metal center.

While specific research on the design of metal complexes using 2-[2-(3-fluorophenyl)vinyl]-8-quinolinol for catalytic transformations is not extensively documented, the broader class of 8-hydroxyquinoline (B1678124) derivatives has been employed in various catalytic reactions. The nitrogen and oxygen atoms of the 8-hydroxyquinoline moiety can coordinate to a metal center, forming a stable chelate ring that can influence the metal's electronic properties and coordination sphere. researchgate.net

The substituents on the quinoline (B57606) ring play a significant role in fine-tuning the ligand's properties. In the case of this compound, the 3-fluorophenyl group, being electron-withdrawing, could impact the electron density on the metal center, thereby affecting its catalytic activity. The vinyl linker provides a conjugated system that can also influence the electronic structure of the ligand and its metal complexes.

General examples of catalytic transformations involving 8-hydroxyquinoline derivatives include:

C-C bond formation: Metal complexes of 8-hydroxyquinoline derivatives have been explored as catalysts in cross-coupling reactions.

Oxidation reactions: The stability of the quinoline ring system makes it suitable for designing catalysts for oxidative processes.

Reduction reactions: Modified 8-hydroxyquinoline ligands can be used to create specific coordination environments for metal-catalyzed reductions.

Further research would be required to synthesize and characterize metal complexes of this compound and to evaluate their efficacy in these and other catalytic transformations.

Detailed mechanistic studies of catalytic cycles specifically involving complexes of this compound are not available in the current scientific literature. Such investigations would typically involve a combination of experimental techniques (e.g., spectroscopy, kinetics) and computational modeling to elucidate the elementary steps of the catalytic process, such as oxidative addition, transmetalation, reductive elimination, and ligand exchange. The electronic and steric effects of the 3-fluorophenylvinyl substituent would be a key focus of such studies.

Enantioselective catalysis aims to produce one enantiomer of a chiral product selectively. This is often achieved using chiral ligands that create a chiral environment around the metal center. While this compound itself is not chiral, it could be modified to incorporate chiral centers.

There is no specific information in the literature regarding the use of chiral derivatives of this compound in enantioselective catalysis. However, the development of chiral 8-hydroxyquinoline-based ligands is an active area of research. For instance, chiral diphosphine oxide-iron(II) complexes have been successfully used in the enantioselective oxidative coupling of 2-naphthol (B1666908) derivatives. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation has been developed for the synthesis of chiral tetrahydroquinoxaline derivatives. rsc.orgnih.gov These examples highlight the potential for developing chiral analogues of this compound for asymmetric catalysis.

Incorporation into Heterogeneous Catalytic Systems and Surface Chemistry

Heterogeneous catalysts are in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. There is no specific research detailing the incorporation of this compound into heterogeneous catalytic systems.

In principle, this compound could be immobilized on a solid support, such as silica (B1680970), alumina, or a polymer, through covalent attachment or non-covalent interactions. The resulting material could then be used as a heterogeneous catalyst. The vinyl group, for instance, could potentially be used for polymerization or grafting onto a support. The study of the surface chemistry of such materials would be essential to understand the nature of the active sites and the reaction mechanism. Heterogeneous catalytic vinylation reactions have been studied with other compounds, such as cyanuric acid. researchgate.netsemanticscholar.org

Use as a Building Block in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with potential applications in gas storage, separation, and catalysis. rsc.orgmdpi.com These materials are constructed from molecular building blocks, typically organic linkers and metal nodes (for MOFs) or organic linkers connected by covalent bonds (for COFs). researchgate.net

The design of MOFs and COFs relies on the principles of reticular chemistry, where the geometry of the building blocks dictates the topology of the resulting framework. rsc.org While there are no reports of this compound being used as a building block for MOFs or COFs, its structure possesses features that could make it a candidate for such applications.

The 8-hydroxyquinoline moiety can act as a coordinating site for metal ions, potentially forming the nodes of a MOF. researchgate.net The extended and rigid nature of the 2-[2-(3-fluorophenyl)vinyl] substituent could act as a linker to connect these nodes, leading to a porous framework. The specific geometry and connectivity of the resulting MOF would depend on the coordination preferences of the metal ion and the reaction conditions.

Theoretical Modeling of Framework Properties Influenced by the Quinolinol Component

The incorporation of functionalized quinolinol ligands, such as this compound, into metal-organic frameworks (MOFs) is a strategy to imbue these materials with specific properties. Theoretical modeling, particularly using Density Functional Theory (DFT), is a crucial tool for predicting how the quinolinol component will influence the resulting framework's characteristics. nih.govresearchgate.net

Computational studies on MOFs incorporating ligands with similar functionalities, such as biquinoline or functionalized quinoline derivatives, reveal that the electronic nature and steric profile of the ligand are pivotal in determining the framework's geometry, electronic structure, and ultimately its function. nih.govnih.gov For a hypothetical MOF constructed with this compound, theoretical models would predict the coordination environment around the metal centers, which is dictated by the bidentate nature of the 8-hydroxyquinoline moiety. The presence of the bulky and electronically distinct 2-[2-(3-fluorophenyl)vinyl] substituent would significantly influence the porosity and the electronic landscape of the framework.

DFT calculations can be employed to model the electronic band structure of such a MOF. The electron-withdrawing fluorine atom on the phenyl ring, coupled with the conjugated vinyl bridge, would likely modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the framework. nih.gov This tuning of the electronic properties is critical for applications in catalysis and sensing. Furthermore, modeling can predict the potential for intermolecular interactions, such as π-π stacking between the quinoline and phenyl rings of adjacent ligands, which can enhance the stability and affect the photophysical properties of the framework. rsc.org

Table 1: Predicted Influence of this compound on MOF Properties (Based on Theoretical Modeling Principles)

Framework PropertyInfluence of the Quinolinol Component
Porosity The bulky substituent may lead to the formation of larger pores or, conversely, to interpenetrated frameworks with reduced porosity depending on the synthetic conditions.
Electronic Structure The fluorophenylvinyl group is expected to lower the LUMO energy, potentially enhancing the material's electron-accepting capabilities. nih.gov
Photophysical Properties The extended conjugation can lead to red-shifted absorption and emission, and the potential for ligand-based fluorescence.
Catalytic Activity The modified electronic environment of the metal centers and the potential for the ligand to participate in redox processes could enhance catalytic performance.
Sensing Capabilities The quinolinol binding site provides a built-in mechanism for ion sensing, which can be modulated by the electronic properties of the substituent.

Precursor for Advanced Organic Materials Synthesis

The unique molecular architecture of this compound, featuring a polymerizable vinyl group, makes it a valuable monomer for the synthesis of advanced organic materials, particularly conjugated polymers and oligomers.

Polymerization Strategies Utilizing the Vinyl Moiety

The vinyl group in this compound is amenable to various polymerization techniques. Vinyl-addition polymerization is a common method for creating polymers from monomers containing a carbon-carbon double bond. mdpi.com In the case of this specific monomer, free-radical polymerization could be initiated using standard initiators. The resulting polymer, poly(this compound), would feature a saturated polymer backbone with pendant 8-hydroxyquinoline moieties.

Alternatively, more controlled polymerization techniques, such as controlled/living radical polymerization methods, could be employed to achieve polymers with well-defined molecular weights and low dispersity. mdpi.com The synthesis of polymers from vinyl chloride and other vinyl compounds has been extensively studied and provides a basis for developing strategies for this quinoline derivative. mdpi.commdpi.comdtic.mil The modification of existing polymers, such as poly(vinyl alcohol) or poly(vinyl chloride), with 8-hydroxyquinoline derivatives has also been reported, suggesting another route to incorporate this functional unit into a polymeric structure. nih.gov

Development of Conjugated Polymers and Oligomers for Electronic Applications

The synthesis of fully conjugated polymers incorporating the this compound unit is of significant interest for electronic applications. These materials would possess a delocalized π-electron system along the polymer backbone, which is essential for charge transport. mdpi.com

One synthetic approach to such conjugated polymers is through polycondensation reactions, such as the Horner-Wadsworth-Emmons reaction, which can form vinylene-linked conjugated polymers. rsc.org While direct synthesis of a homopolymer from this compound via this method would be challenging, it could be copolymerized with other suitable monomers.

The electronic structure of such conjugated polymers would be heavily influenced by the constituent units. The quinoline moiety is known to be a good electron acceptor, and the inclusion of the fluorophenyl group would further enhance this property. mdpi.com Theoretical calculations on related polyquinolines and polyanthrazolines have shown that the electronic properties, such as ionization potential and electron affinity, can be systematically tuned by altering the polymer's molecular structure. mdpi.com The resulting polymers could exhibit interesting photophysical properties, including aggregation-induced emission (AIE), where the material is non-emissive in solution but becomes highly fluorescent in the aggregated state. nih.gov

Table 2: Potential Synthetic Routes and Electronic Properties of Polymers from this compound

Polymer TypeSynthetic StrategyPotential Electronic Properties
Vinyl-Addition Polymer Free-radical polymerization, Controlled/living radical polymerization mdpi.commdpi.comInsulating backbone with pendant redox-active and fluorescent quinolinol units.
Conjugated Polymer (Copolymer) Horner-Wadsworth-Emmons polycondensation, Suzuki couplingn-type semiconducting behavior due to the electron-accepting nature of the quinoline and fluorophenyl groups. mdpi.com
Oligomers Step-growth reactionsWell-defined electronic and photophysical properties, potential for AIE. nih.gov

Chemical Probe Design and Mechanistic Studies

The 8-hydroxyquinoline scaffold is a well-established platform for the design of chemical probes, particularly for metal ions. The specific functionalization in this compound allows for the fine-tuning of its sensing properties and the investigation of various signaling mechanisms.

Principles of Chemodosimeter and Chemosensor Design for Specific Analytes

A chemosensor is a molecule that reversibly binds to an analyte, resulting in a measurable signal change. In contrast, a chemodosimeter undergoes an irreversible chemical reaction with the analyte to produce a signal. The design of such probes based on this compound would leverage the strong chelating ability of the 8-hydroxyquinoline moiety for specific metal ions. The selectivity of the sensor can be tuned by modifying the electronic and steric environment around the binding site.

The vinyl group can also be a reactive site for the design of chemodosimeters. For instance, a reaction that alters the conjugation of the vinyl group upon interaction with an analyte would lead to a significant change in the photophysical properties of the molecule. While no specific chemodosimeter designs utilizing this compound have been reported, the principles of designing probes based on 8-hydroxyquinoline derivatives are well-documented.

Investigating Signaling Mechanisms

Several photophysical mechanisms can be exploited for signal transduction in chemical probes based on this compound.

Chelation-Enhanced Fluorescence (CHEF): Many 8-hydroxyquinoline derivatives exhibit weak fluorescence in their free form but become highly emissive upon chelation with metal ions. This CHEF effect is often attributed to the rigidification of the molecule upon complexation, which reduces non-radiative decay pathways. The extended π-system in this compound could lead to a pronounced CHEF effect.

Aggregation-Induced Emission (AIE): The presence of the vinylphenyl group may promote aggregation in certain solvent systems. If the molecule is designed to be an AIE-gen, it would be non-emissive in solution but become highly fluorescent upon aggregation, which could be triggered by the presence of an analyte. rsc.org

Photoinduced Electron Transfer (PET): In a PET-based sensor, the molecule consists of a fluorophore (the quinoline part) and a receptor connected by a spacer. In the "off" state, fluorescence is quenched due to electron transfer from a donor to the excited fluorophore. Upon analyte binding, the PET process is inhibited, leading to a "turn-on" fluorescence response. The fluorophenylvinyl moiety can act as a modulator of the PET process.

While direct mechanistic studies on this compound are not available, research on analogous quinoline-based systems provides a strong foundation for understanding these signaling mechanisms. rsc.org

Future Research Directions and Unexplored Avenues for 2 2 3 Fluorophenyl Vinyl 8 Quinolinol Chemistry

Exploration of Novel, Sustainable Synthetic Methodologies and Green Chemistry Approaches

While classical methods for the synthesis of 2-vinylquinoline (B1294476) derivatives, such as the condensation of 2-methylquinolines with aldehydes, are established, future research should prioritize the development of more sustainable and environmentally benign synthetic routes. nih.govgoogle.com Green chemistry principles can be integrated into the synthesis of 2-[2-(3-fluorophenyl)vinyl]-8-quinolinol in several ways:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to be a rapid and efficient method for the olefination of 2-methylquinoline, offering advantages in terms of reaction times and yields. nih.gov Further optimization of microwave-assisted protocols for the synthesis of the target compound could lead to more energy-efficient and faster production.

Catalytic Approaches: Exploring novel catalytic systems that can facilitate the vinylation reaction under milder conditions and with higher atom economy is a key area for future research. This includes the development of reusable catalysts to minimize waste.

Solvent-Free or Green Solvent Reactions: Investigations into solid-state synthesis or the use of greener solvents, such as water or bio-derived solvents, would significantly reduce the environmental impact of the synthesis. A known green synthetic method for 8-hydroxyquinoline (B1678124) strontium, which involves grinding at room temperature, could serve as an inspiration for developing solvent-free methods for the target compound. google.com

One-Pot Syntheses: Designing one-pot reaction sequences where multiple synthetic steps are carried out in a single reaction vessel can reduce the need for intermediate purification steps, thereby saving time, resources, and reducing waste. A one-pot protocol for the synthesis of carboxyl-substituted bisquinoline systems has been described and could be adapted. researchgate.net

A comparative table of conventional versus potential green synthesis approaches is presented below:

FeatureConventional SynthesisPotential Green Synthesis
Energy Input High (prolonged heating)Lower (microwave irradiation)
Reaction Time Long (hours to days)Short (minutes)
Solvents Often hazardous organic solventsWater, bio-solvents, or solvent-free
Catalysts Stoichiometric reagentsReusable catalysts
Waste Generation SignificantMinimized

Advanced Theoretical Modeling Techniques for Complex Systems and High-Throughput Screening

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound. Future research should leverage advanced theoretical modeling to explore its potential in complex systems and for high-throughput screening.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods have been successfully used to study the electronic and photophysical properties of related 8-hydroxyquinoline derivatives. mdpi.comnih.govnih.govelsevierpure.com Future work should focus on detailed DFT and TD-DFT studies of this compound and its metal complexes to predict their absorption and emission spectra, molecular orbital energies, and charge transfer characteristics. Such studies can provide insights into the effect of the 3-fluorophenyl substituent on the electronic structure. elsevierpure.com

High-Throughput Virtual Screening: By creating a virtual library of derivatives of this compound with various substituents, high-throughput virtual screening can be employed to identify candidates with desired properties for specific applications, such as optimized binding to a biological target or enhanced photophysical characteristics.

Modeling of Supramolecular Assemblies: Advanced molecular dynamics simulations can be used to model the formation of supramolecular structures and to understand the non-covalent interactions that govern their assembly. acs.org This can aid in the design of novel materials with specific architectures.

Modeling TechniqueApplication for this compound
DFT/TD-DFT Prediction of electronic spectra, molecular orbitals, and photophysical properties. elsevierpure.com
Molecular Dynamics Simulation of supramamolecular assembly and interactions with biological molecules.
QSAR/QSPR Quantitative Structure-Activity/Property Relationship modeling to predict biological activity or physical properties of derivatives.

Investigation of New Coordination Modes and Multimetallic Complexes with Tunable Reactivity

The 8-hydroxyquinoline moiety is a well-known chelating agent for a wide range of metal ions. scispace.comtandfonline.com Future research should move beyond simple mononuclear complexes to explore more complex coordination chemistry.

Multimetallic Complexes: The design and synthesis of multimetallic complexes incorporating this compound as a ligand could lead to materials with interesting magnetic, electronic, or catalytic properties. The vinyl bridge could facilitate electronic communication between metal centers.

Unconventional Coordination Modes: While the bidentate (N, O) coordination of the 8-hydroxyquinoline is dominant, exploring conditions that might favor other coordination modes, possibly involving the vinyl group or the fluorophenyl ring in certain organometallic complexes, could lead to novel reactivity.

Tunable Reactivity: By systematically varying the metal ions and the ancillary ligands in the complexes, the reactivity of the coordinated this compound can be tuned. This could be exploited in the development of catalysts where the metal center's Lewis acidity and redox potential are precisely controlled. Mixed ligand complexes of 8-hydroxyquinoline have been shown to act as catalysts. iosrjournals.org

Discovery of Unconventional Photophysical Phenomena and Advanced Photonic Applications

The extended π-conjugation in 2-styryl-8-hydroxyquinolines makes them promising candidates for various photophysical applications. acs.org Future research should aim to uncover and exploit unconventional photophysical phenomena.

Aggregation-Induced Emission (AIE): Investigating whether this compound or its derivatives exhibit AIE could lead to the development of novel sensors and bio-imaging agents that are fluorescent in an aggregated state.

Two-Photon Absorption (TPA): The design of derivatives with large TPA cross-sections would be beneficial for applications in two-photon microscopy and photodynamic therapy, allowing for deeper tissue penetration and higher spatial resolution.

Photochromism: The potential for trans-cis photoisomerization, as observed in other styrylquinoline derivatives, could be harnessed to create photo-switchable materials and molecular logic gates. researchgate.netmdpi.com The influence of the 3-fluoro substituent on the quantum yields of isomerization warrants investigation.

Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline are known for their use in OLEDs. scispace.com The specific properties of the aluminum complex of 5-(4-fluorophenyl)quinolin-8-ol, which shows enhanced quantum yield, suggest that the corresponding complex of this compound could be a promising emitter material for OLEDs. elsevierpure.com

Development of Smart Supramolecular Materials with Dynamic Response

The ability of 2-styryl-8-hydroxyquinolines to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, makes them excellent building blocks for supramolecular materials. acs.orgnih.govmdpi.com

Stimuli-Responsive Gels: The development of low-molecular-weight organogels based on this compound that can respond to external stimuli like light, heat, or the presence of specific ions could lead to smart materials for drug delivery or sensing.

Self-Assembled Nanostructures: Controlling the self-assembly of this molecule in different solvent systems could lead to the formation of various nanostructures (e.g., nanofibers, vesicles, or nanotubes) with tunable morphologies and properties. The supramolecular assembly of related platinum(II) Schiff base complexes has been shown to be controllable by solvent composition. rsc.org

Crystal Engineering: A systematic study of the crystal engineering of a series of derivatives would provide a deeper understanding of how intermolecular interactions direct the formation of specific solid-state architectures with desired properties.

Integration into Emerging Catalytic Systems for Challenging Chemical Transformations

The chelating nature of this compound makes its metal complexes potential catalysts. Future research should explore their application in challenging chemical transformations.

Asymmetric Catalysis: By introducing chiral centers into the molecule, it may be possible to develop chiral ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Photoredox Catalysis: The photophysical properties of the molecule and its metal complexes could be exploited in photoredox catalysis, where light energy is used to drive chemical reactions.

Tandem Catalysis: Multimetallic complexes of this compound could be designed to perform tandem catalytic reactions, where multiple transformations occur in a single pot, increasing the efficiency of chemical synthesis.

Design of Next-Generation Chemical Toolkits based on this compound for Fundamental Chemical Research

The unique properties of this compound make it an excellent scaffold for the development of chemical tools to probe fundamental chemical and biological processes.

Fluorescent Probes: The intrinsic fluorescence of the scaffold can be modulated by its environment. This can be exploited to design fluorescent probes for the detection of metal ions, anions, or specific biomolecules with high sensitivity and selectivity. The development of chemical probes from fragment hits is a known strategy in medicinal chemistry. nih.gov

Ratiometric Sensors: By designing derivatives that exhibit a shift in their emission wavelength upon binding to an analyte, ratiometric sensors can be developed. These sensors offer built-in self-calibration, leading to more accurate measurements.

Bio-imaging Agents: The lipophilicity and potential for fluorescence make this molecule a candidate for the development of agents for cellular imaging. The 3-fluoro substituent can also be a useful label for ¹⁹F NMR studies in biological systems.

Q & A

Q. How can discrepancies between in vitro and in silico bioactivity predictions be reconciled?

  • Resolution :
  • Force field accuracy : Re-optimize docking parameters (e.g., grid box size, scoring functions) .
  • Membrane permeability : Assess logP and PSA to evaluate bioavailability gaps .

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